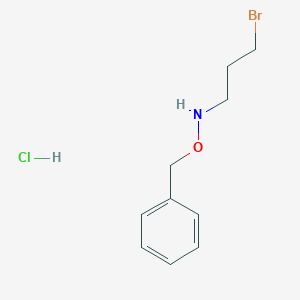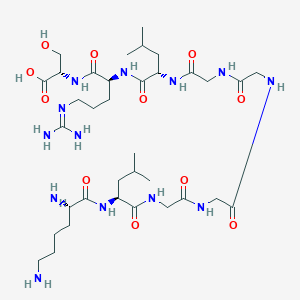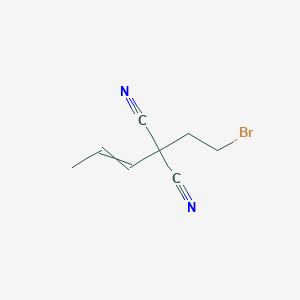![molecular formula C21H25N3O4S2 B12589193 N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide CAS No. 651307-44-7](/img/structure/B12589193.png)
N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both isoquinoline and sulfonamide groups, suggests potential biological activity and utility in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoquinoline Core: Starting with a suitable isoquinoline precursor, various functional groups are introduced through electrophilic substitution reactions.
Introduction of Sulfonamide Group: The sulfonamide group can be introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride.
Attachment of Aminobutyl and Benzenesulfonyl Ethyl Groups: These groups can be attached through nucleophilic substitution reactions, often requiring catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonamides to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the isoquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, acids, bases, and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, potentially as an enzyme inhibitor or receptor ligand.
Medicine: Exploring its antimicrobial properties or other therapeutic potentials.
Industry: Utilization in the development of new materials or chemical processes.
作用机制
The mechanism by which N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide exerts its effects likely involves interactions with specific molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: The specific pathways would depend on the biological context, potentially involving metabolic or signaling pathways.
相似化合物的比较
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
Isoquinoline Derivatives: Compounds with similar isoquinoline cores, used in various pharmacological applications.
Uniqueness
N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide is unique due to its combination of isoquinoline and sulfonamide groups, which may confer distinct biological activities and chemical properties compared to simpler analogs.
属性
CAS 编号 |
651307-44-7 |
|---|---|
分子式 |
C21H25N3O4S2 |
分子量 |
447.6 g/mol |
IUPAC 名称 |
N-(4-aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C21H25N3O4S2/c22-12-4-5-14-24(15-16-29(25,26)19-8-2-1-3-9-19)30(27,28)21-10-6-7-18-17-23-13-11-20(18)21/h1-3,6-11,13,17H,4-5,12,14-16,22H2 |
InChI 键 |
IQJSBQDGJJSLCO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCN(CCCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B12589119.png)


![4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol](/img/structure/B12589132.png)
![5,5'-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2'-bi-1,3,4-thiadiazole](/img/structure/B12589139.png)
![4'-Hexadecyl[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B12589142.png)
![4-[(1R)-4-methylcyclohex-3-en-1-yl]pent-1-en-3-one](/img/structure/B12589155.png)
![5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12589157.png)
![5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B12589163.png)
![3-(Dimethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12589169.png)
![Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)-](/img/structure/B12589170.png)
![1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene](/img/structure/B12589171.png)
